molecular formula C8H6F4O B2397583 (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol CAS No. 1309598-45-5

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol

Cat. No. B2397583
CAS RN: 1309598-45-5
M. Wt: 194.129
InChI Key: VFXAHGNGZGBILK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol, also known as S-FPT, is a fluorinated alcohol and a derivative of trifluoroethanol. It is a colorless, volatile liquid that is soluble in both water and organic solvents. S-FPT has been widely studied in both organic and medicinal chemistry due to its unique properties, such as its high boiling point and low volatility. In

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is not fully understood. However, it is believed that this compound acts as a proton acceptor, which allows it to interact with protonated molecules and act as a catalyst in certain reactions. In addition, this compound is believed to act as an electron donor, which allows it to interact with electron-rich molecules and act as a catalyst in other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an effect on the expression of certain proteins, and it has been shown to interact with certain enzymes and receptors in the body. In addition, this compound has been shown to have an effect on the activity of certain enzymes, and it has been shown to interact with certain hormones and neurotransmitters in the body.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol in lab experiments include its high boiling point, low volatility, and its ability to act as a solvent, reagent, and stabilizing agent. In addition, this compound can be used as a substrate in enzymatic reactions, as a ligand in metal-catalyzed reactions, and as a catalyst in organic reactions. The main limitation of this compound is its toxicity, which can be a concern when working with the compound in the lab.

Future Directions

The future directions for (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol research include further studies on its biochemical and physiological effects, further studies on its mechanism of action, and further studies on its applications in organic and medicinal chemistry. In addition, further studies on its toxicity and safety should be conducted, and further studies on its potential uses as a drug or therapeutic agent should be explored. Finally, further studies on its potential uses in industrial processes should be conducted.

Scientific Research Applications

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol has been widely used in scientific research due to its unique properties. It has been used as a solvent in the synthesis of organic compounds, as a reagent in the synthesis of pharmaceuticals, and as a stabilizing agent in the synthesis of proteins. In addition, this compound has been used as a substrate in enzymatic reactions, as a ligand in metal-catalyzed reactions, and as a catalyst in organic reactions.

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXAHGNGZGBILK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of 3-fluorobenzaldehyde (500 mg, 4.03 mmol), (trifluoromethyl)trimethylsilane (715 μL, 4.83 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 403 μL, 0.403 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 3 hours. Thus, 1-fluoro-3-(2,2,2-trifluoro-1-hydroxyethyl)benzene (Compound DA) (942 mg, yield: quantitative) was obtained.
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